molecular formula C7H5F3O2 B11756038 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one

3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one

Cat. No.: B11756038
M. Wt: 178.11 g/mol
InChI Key: OOCRAVYMSDHBNR-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one (CAS 1248323-25-2) is an organic compound with a molecular formula of C7H5F3O2 and a molecular weight of 178.11 g/mol . This reagent features a furan ring, a common heterocyclic scaffold in medicinal chemistry, directly linked to a propan-1-one chain terminating in a metabolically stable trifluoromethyl group. The presence of the strong electron-withdrawing trifluoromethyl group significantly influences the compound's electronic properties and reactivity, making it a valuable building block for synthetic organic chemistry. Researchers utilize this compound as a key synthetic intermediate in the development of more complex molecules. While direct applications for this specific molecule are not extensively detailed in available literature, related trifluoromethylated furan and ketone derivatives are prominently featured in novel synthetic methodologies. For instance, 3,3,3-trifluoro-1-nitropropene has been employed as a key starting material in the synthesis of fluorinated γ-carbolines and 5-azaindoles, which are nitrogen-containing heterocycles of significant interest in the search for new pharmaceutical agents . The structural motifs present in this compound suggest its potential utility in similar applications, particularly in the construction of fluorinated heterocyclic systems for drug discovery and materials science. Handling and Storage: For optimal stability, this product should be stored in a cool, dark place, sealed under dry conditions . As with all chemicals of this nature, please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F3O2

Molecular Weight

178.11 g/mol

IUPAC Name

3,3,3-trifluoro-1-(furan-2-yl)propan-1-one

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)4-5(11)6-2-1-3-12-6/h1-3H,4H2

InChI Key

OOCRAVYMSDHBNR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CC(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3,3 Trifluoro 1 Furan 2 Yl Propan 1 One

Established Synthetic Pathways to 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one

Established methods for the synthesis of this compound primarily rely on the direct introduction of the trifluoroacetyl group onto a furan (B31954) scaffold, the construction of the furan ring from trifluoroacetyl-containing precursors, or the convergence of furan and trifluoroacetyl building blocks.

Direct Trifluoromethylation Strategies on Furan-Containing Precursors

The most direct approach to this compound is the Friedel-Crafts acylation of furan with a trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is a common reagent for this transformation. The high reactivity of furan towards electrophilic substitution allows this reaction to proceed, often without the need for a strong Lewis acid catalyst that can cause polymerization of the furan ring. However, in some cases, a mild catalyst such as boron trifluoride etherate may be employed to enhance the reaction rate and yield. google.com The reaction involves the electrophilic attack of the trifluoroacetyl cation, or a related activated species, on the electron-rich furan ring, preferentially at the 2-position.

A quantitative comparison of the reactivities of furan, thiophene, and pyrrole in trifluoroacetylation has shown that furan is highly reactive. rsc.org The reactions are typically carried out in a solvent like dichloroethane. rsc.org

Table 1: Examples of Direct Trifluoroacetylation of Furan Derivatives

Furan DerivativeTrifluoroacetylating AgentCatalystSolventProductReference
FuranTrifluoroacetic anhydrideNoneDichloroethaneThis compound rsc.org
FuranAcyl halides/anhydridesBoron trifluoride-organic complexNot specifiedAcylated furan google.com

Furan Ring Annulation Approaches Utilizing Trifluoroacetyl Precursors

Classic furan synthesis methodologies, such as the Paal-Knorr and Feist-Benary syntheses, can be adapted to produce trifluoromethylated furans. wikipedia.orgwikipedia.org These methods involve the cyclization of a precursor that already contains the trifluoroacetyl moiety.

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org To synthesize the target molecule via this route, a 1,4-diketone bearing a trifluoromethyl group at one of the carbonyls and a suitable substituent to form the furan ring would be required. The synthesis of such precursors can be challenging. However, modifications of the Paal-Knorr synthesis, for instance, using trifluoroacetic acid as a catalyst for the cyclization of appropriately substituted intermediates, have been reported for the synthesis of other substituted furans. organic-chemistry.org

The Feist-Benary furan synthesis is another versatile method that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.org For the synthesis of this compound, a potential disconnection would involve the reaction of an α-haloketone with a trifluoromethyl-β-dicarbonyl compound. The reaction proceeds via a sequence of condensation and intramolecular nucleophilic substitution.

A study on the regiospecific synthesis of polysubstituted furans reported the successful use of ethyl 4,4,4-trifluorobut-2-ynoate in reactions with sulfur ylides to produce trifluoromethylated furan-3-carboxylate derivatives, demonstrating the feasibility of incorporating trifluoromethyl groups during furan ring formation. rsc.org

Convergent Synthesis from Trifluoroacetyl and Furan-2-yl Building Blocks

Convergent synthetic strategies involve the coupling of a furan-containing nucleophile with a trifluoroacetylating electrophile. One common approach is the reaction of a 2-furyllithium or a 2-furyl Grignard reagent with a trifluoroacetyl source. Ethyl trifluoroacetate is a frequently used electrophile in this context. The organometallic furan derivative adds to the carbonyl group of the trifluoroacetate, followed by the elimination of ethoxide to yield the desired trifluoromethyl ketone.

Another approach involves the nucleophilic trifluoromethylation of a furan-2-carboxylic acid derivative. For instance, a straightforward method for the formation of trifluoromethyl ketones from readily available methyl esters using fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS) has been developed. beilstein-journals.org Applying this method to methyl furan-2-carboxylate could provide a direct route to the target molecule. A similar direct preparation of trifluoromethyl ketones from carboxylic esters using trimethyl(trifluoromethyl)silane has also been reported. nih.gov

A radical-based convergent synthesis of trifluoromethyl ketones has been described, starting from aliphatic iodides and dithiocarbonates. nih.gov This method could potentially be adapted by using a furan-containing starting material.

Emerging and Catalytic Approaches for the Preparation of this compound

More recent synthetic efforts have focused on the development of more efficient and environmentally benign catalytic methods. These include organocatalytic and metal-catalyzed transformations.

Organocatalytic Transformations

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied. For instance, a transition-metal-free synthesis of trifluoromethylated furans has been achieved through a tributylphosphine-mediated tandem acylation-intramolecular Wittig reaction of β-trifluoromethyl α,β-enones. bohrium.com This approach represents a novel organocatalytic strategy for constructing the furan ring with a trifluoromethyl substituent.

Furthermore, the use of trifluoroacetic acid not just as a reagent but also as a catalyst in furan synthesis has been explored, highlighting a move towards metal-free synthetic routes. organic-chemistry.org

Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the synthesis of complex molecules, including furan derivatives. researchgate.net While direct metal-catalyzed trifluoroacetylation of furan is not a common method, metal catalysts can be employed in various other synthetic strategies. For example, palladium-catalyzed cross-coupling reactions could be used to couple a furan-2-ylboronic acid with a trifluoroacetylating agent.

Recent advances in photocatalysis have enabled the synthesis of aliphatic trifluoromethyl ketones from alkyl bromides and trifluoroacetic anhydride, a method that could potentially be extended to furan-containing substrates. researchgate.net The development of sustainable catalytic pathways for the synthesis of furan derivatives from biomass is an active area of research, with catalysts based on zeolites, polyoxometalates, and non-noble metals being investigated. frontiersin.orgnih.gov These catalytic systems could be adapted for the synthesis of functionalized furans, including those bearing trifluoromethyl groups.

Table 2: Summary of Synthetic Strategies

StrategyKey TransformationPrecursorsReagents/CatalystsSection
Direct TrifluoromethylationFriedel-Crafts AcylationFuranTrifluoroacetic anhydride2.1.1
Furan Ring AnnulationPaal-Knorr Synthesis1,4-Diketone with CF3 groupAcid catalyst2.1.2
Furan Ring AnnulationFeist-Benary Synthesisα-Halo ketone, β-dicarbonyl with CF3 groupBase2.1.2
Convergent SynthesisNucleophilic Acylation2-Furyllithium/GrignardEthyl trifluoroacetate2.1.3
Convergent SynthesisNucleophilic TrifluoromethylationMethyl furan-2-carboxylateHCF3/KHMDS2.1.3
Emerging ApproachTandem Acylation-Wittigβ-Trifluoromethyl α,β-enoneTributylphosphine2.2.1
Emerging ApproachPhotocatalysisFuran-2-yl bromideTrifluoroacetic anhydride, photocatalyst2.2.2

Biocatalytic Synthesis Routes for Related Structures

While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, the enzymatic synthesis of fluorinated compounds and related ketones provides a foundational understanding of potential biocatalytic strategies. nih.govresearchgate.net Various classes of enzymes, including oxidoreductases, transferases, and lyases, have been employed for the synthesis of fluorinated molecules, offering advantages such as high selectivity and mild reaction conditions. nih.gov

One relevant example is the enzymatic reduction of ketones. For instance, 2-acetylfuran can be reduced to (R)-1-(2-furyl)ethanol with high enantiomeric excess using an ene reductase. researchgate.net This highlights the potential of enzymes to stereoselectively modify furan-containing ketones.

Furthermore, transaminases have been shown to exhibit a promiscuous hydrodefluorinase activity on α-fluoroketones. researchgate.net This enzymatic process facilitates the cleavage of C-F bonds under mild, aqueous conditions, converting α-fluoroketones to their corresponding defluorinated ketone counterparts. researchgate.net Although this is a degradative rather than synthetic pathway for fluorinated ketones, it demonstrates the capability of enzymes to interact with and modify the C-F bond, which is crucial for designing novel biocatalytic synthetic routes.

The following table summarizes key findings in the biocatalytic transformation of related structures:

Enzyme ClassSubstrate/ReactantProductKey Findings
Ene Reductase2-Acetylfuran(R)-1-(2-furyl)ethanolHigh enantioselectivity (up to >99.9% ee) in the reduction of a furan-containing ketone. researchgate.net
Transaminaseα-FluoroketonesDehalogenated ketonesDemonstrates enzymatic C-F bond cleavage (hydrodefluorination) under mild, aqueous conditions. researchgate.net

These examples underscore the potential for developing biocatalysts, through methods like directed evolution, to perform specific transformations required for the synthesis of complex fluorinated molecules like this compound.

Strategic Precursor Design for this compound Synthesis

The synthesis of this compound relies on the strategic design and development of key precursors that introduce the fluorinated propanone and the furan-2-yl moieties.

Development of Fluorinated Propanone Derivatives as Synthons

The development of synthons bearing the trifluoropropanone structure is a critical aspect of synthesizing the target molecule. Trifluoromethyl ketones are valuable synthetic targets and can act as mimics of transition states in enzymatic reactions. nih.govbeilstein-journals.org

One approach to trifluoromethyl ketones involves the nucleophilic trifluoromethylation of esters. A straightforward method utilizes fluoroform (HCF3), a potent greenhouse gas, in combination with KHMDS in triglyme to convert readily available methyl esters to their corresponding trifluoromethyl ketones with good yields. beilstein-journals.org

Another strategy involves the synthesis of trifluoroethyl-substituted ketones from aldehydes and cyclohexanones, although the direct application to propanone derivatives requires further adaptation. nih.gov Ethyl trifluoroacetate is another important building block in the synthesis of organic fluorine compounds. wikipedia.orgguidechem.com It can be condensed with various carbon nucleophiles to introduce the trifluoroacetyl group, which can then be elaborated into the desired trifluoropropanone structure.

The following table presents a selection of methods for the synthesis of trifluoromethyl ketones, which are relevant to the development of fluorinated propanone synthons:

MethodStarting MaterialsReagentsProductKey Features
Nucleophilic TrifluoromethylationMethyl estersFluoroform (HCF3), KHMDS, triglymeTrifluoromethyl ketonesUtilizes an economical feedstock; good yields (up to 92%). beilstein-journals.org
CondensationEsters, ketones, nitrilesEthyl trifluoroacetateTrifluoromethyl-containing compoundsVersatile building block for introducing the trifluoroacetyl group. guidechem.com

These methodologies provide a toolbox for the creation of reactive intermediates containing the 3,3,3-trifluoropropan-1-one core, which can then be coupled with a suitable furan derivative.

Utilization of Furan-2-yl Derivatives in Propane Backbone Construction

The furan-2-yl moiety is typically introduced through the use of furan or its derivatives in reactions that construct the propanone backbone. A common and industrially significant method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation of furan. wikipedia.orggoogle.comchemicalbook.comgoogle.compharmaguideline.comstackexchange.comgoogle.comrsc.orguni.eduzenodo.org This reaction involves treating furan with an acylating agent, such as an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst. For the synthesis of 2-acetylfuran, a direct precursor to the target molecule, acetic anhydride is a commonly used acylating agent. wikipedia.orggoogle.comgoogle.com

While classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride can lead to polymerization of the sensitive furan ring, milder catalysts such as boron trifluoride etherate or ytterbium(III) trifluoromethanesulfonate (B1224126) in ionic liquids have been employed to achieve better yields. stackexchange.comzenodo.org

Once 2-acetylfuran is obtained, the propane backbone can be constructed through various C-C bond-forming reactions. For example, aldol-type condensations or Mannich reactions at the methyl group of 2-acetylfuran could introduce the remaining two carbons of the propane chain. Subsequent fluorination of the resulting intermediate would then lead to the final product.

Alternatively, a more direct approach would be the Friedel-Crafts acylation of furan with a pre-functionalized three-carbon acylating agent already containing the trifluoromethyl group, such as 3,3,3-trifluoropropionyl chloride.

The table below summarizes key reactions involving furan-2-yl derivatives for the construction of acylated furan structures:

ReactionSubstratesReagents/CatalystProductKey Features
Friedel-Crafts AcylationFuran, Acetic anhydrideZinc chloride, Phosphoric acid, Boron trifluoride etherate2-AcetylfuranA fundamental method for introducing an acyl group onto the furan ring. wikipedia.orggoogle.comgoogle.comstackexchange.com
Friedel-Crafts AcylationFuran, Thiophene, Acyl chlorides/anhydridesYtterbium(III) trifluoromethanesulfonate in [BPy][BF4]2-Acylfurans, 2-AcylthiophenesUse of a reusable catalyst system in an ionic liquid. zenodo.org

The strategic combination of these synthetic approaches, involving the preparation of both the fluorinated synthon and the activated furan derivative, is essential for the efficient synthesis of this compound.

Investigative Reactivity Profiles and Chemical Transformations of 3,3,3 Trifluoro 1 Furan 2 Yl Propan 1 One

Reactivity at the Ketone Carbonyl Center

The ketone carbonyl group in 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one is the primary site for nucleophilic attack. The reactivity of this center is significantly enhanced by the electronic influence of the β-trifluoromethyl group.

Nucleophilic Addition Reactions of the Carbonyl Group in this compound

The carbonyl carbon of this compound is highly electrophilic due to the powerful inductive electron-withdrawing effect of the adjacent CF3 group. This increased electrophilicity makes it exceptionally susceptible to nucleophilic addition reactions. Competition experiments with related compounds have shown that trifluoromethyl ketones can be more reactive towards nucleophiles than even aldehydes, which are typically more electrophilic than ketones nih.gov.

Common nucleophilic addition reactions applicable to this compound include reactions with organometallic reagents and reducing agents. For instance, the addition of Grignard reagents or organolithium compounds would lead to the formation of tertiary trifluoromethyl alcohols. Similarly, reduction with hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) would yield the corresponding secondary alcohol.

The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during workup yields the final alcohol product. The high reactivity is also evident in the tendency of trifluoromethyl ketones to form stable hydrates in the presence of water beilstein-journals.orgic.ac.uk.

Reaction Type Nucleophile/Reagent Product Type Notes
Grignard ReactionR-MgXTertiary AlcoholForms a new C-C bond.
Organolithium AdditionR-LiTertiary AlcoholSimilar to Grignard, often more reactive.
ReductionNaBH4, LiAlH4Secondary AlcoholConverts the ketone to an alcohol.
HydrationH2OGem-diol (Hydrate)Equilibrium often favors the hydrate due to the CF3 group beilstein-journals.orgic.ac.uk.
Cyanohydrin FormationHCN / KCNCyanohydrinAddition of a cyanide nucleophile.

Alpha-Carbon Reactivity via Enolization

The protons on the alpha-carbon (the -CH2- group) of this compound are significantly more acidic than those in non-fluorinated ketones. This increased acidity is a direct consequence of the inductive stabilization of the resulting enolate conjugate base by both the adjacent carbonyl group and the potent electron-withdrawing CF3 group on the β-carbon.

This enhanced acidity facilitates the formation of enol or enolate intermediates under either acidic or basic conditions libretexts.orgmsu.edu. The formation of a stable enolate is a critical step for a variety of reactions at the alpha-position sketchy.com. Studies on related trifluoromethyl-β-diketones show that they exist predominantly in the enol form, highlighting the powerful influence of the CF3 group on keto-enol tautomerism researchgate.net.

Once formed, the enolate anion is a powerful nucleophile that can react with various electrophiles at the alpha-carbon, leading to α-functionalization. Typical reactions include halogenation and alkylation.

Reaction Type Reagent Product Type Mechanism Detail
α-HalogenationBr2, NBS, NCSα-Halo KetoneProceeds via an enol or enolate intermediate msu.edu.
α-AlkylationR-X (Alkyl Halide)α-Alkyl KetoneRequires a strong base (e.g., LDA) to form the enolate libretexts.org.
Isotopic ExchangeD2O (acid or base cat.)α-Deuterated KetoneOccurs via rapid keto-enol tautomerization libretexts.org.

Condensation and Related Carbonyl Reactions

The facile enolization of this compound makes it an excellent substrate for condensation reactions where it acts as the nucleophilic component. In base-catalyzed aldol-type reactions, the enolate attacks an electrophilic carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy ketone adduct libretexts.orgmsu.edu.

A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize, such as benzaldehyde or even furfural ou.edu. In this reaction, this compound would provide the enolate, which would then attack the aldehyde. The resulting β-hydroxy ketone can often be easily dehydrated, especially under acidic or heated conditions, to yield a stable α,β-unsaturated ketone (a chalcone (B49325) analogue) libretexts.org. The presence of the furan (B31954) ring and the CF3 group in the final product makes these compounds interesting targets for further synthesis.

Transformations Involving the Trifluoromethyl Moiety

Electrophilic and Nucleophilic Interactions with the CF3 Group

The trifluoromethyl group is generally robust and resistant to many chemical transformations due to the high strength of the carbon-fluorine bonds . However, under specific conditions, it can be made to react. For example, reductive or strong nucleophilic conditions can lead to C-F bond cleavage. Research on trifluoromethyl ketones has demonstrated that defluorinative functionalization is possible, often proceeding through difluoromethyl intermediates researchgate.net. This suggests that under the right conditions, the CF3 group could be converted to a -CHF2 or even a -CH3 group, or participate in coupling reactions that involve C-F bond activation.

While direct nucleophilic attack on the fluorine atoms is uncommon, reactions can occur where the CF3 group is transformed as a whole or partially. For example, reactions with phosphine oxides can lead to a phospha-Brook rearrangement followed by β-fluoride elimination, effectively functionalizing the molecule through a transformation initiated at the carbonyl but involving the CF3 group researchgate.net.

Impact of the CF3 Group on Adjacent Reactivity

The most significant role of the trifluoromethyl group in this compound is its powerful and pervasive electronic influence on the rest of the molecule. The CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect) researchgate.net.

This effect has two major consequences for reactivity:

Activation of the Carbonyl Group : The electron density at the carbonyl carbon is significantly reduced, making it a much stronger electrophile. This enhances its reactivity toward a wide range of nucleophiles, as detailed in section 3.1.1 nih.gov. The destabilization of the carbonyl group relative to its hydrated form is a key aspect of this activation ic.ac.uk.

Acidification of α-Protons : The inductive pull of the CF3 group is transmitted through the sigma bonds, increasing the acidity of the protons on the adjacent methylene (B1212753) (alpha) carbon. This facilitates the formation of enolates, which is the basis for the reactivity described in sections 3.1.2 and 3.1.3.

Chemical Modifications and Dearomatization of the Furan Ring in this compound

The furan ring in the title compound is a hub of chemical reactivity. Despite its aromatic character, its resonance energy is significantly lower than that of benzene (B151609), allowing it to participate in a variety of reactions that involve dearomatization. acs.org The presence of the electron-withdrawing 3,3,3-trifluoropropanoyl group at the 2-position profoundly influences the regioselectivity and rate of these transformations.

Electrophilic Functionalization of the Furan System

Furan is known to undergo electrophilic aromatic substitution more readily than benzene due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.compearson.com Substitution typically occurs at the 2- or 5-position (alpha-positions) because the carbocation intermediate (sigma complex) formed during the attack at these sites is more stabilized by resonance, with three resonance structures possible compared to only two for an attack at the 3- or 4-position. quora.com

In this compound, the 2-position is already substituted. The attached trifluoropropanoyl group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation more challenging compared to unsubstituted furan. However, electrophilic substitution is still expected to occur, with a strong preference for the C5 position. The attack at C5 allows the positive charge in the intermediate to be delocalized effectively, including onto the ring oxygen, which is a stabilizing factor. pearson.comquora.com

Table 1: Regioselectivity in Electrophilic Substitution of 2-Substituted Furans

Reactant Electrophile (E+) Major Product
2-Acetylfuran Br₂ 5-Bromo-2-acetylfuran
Furan-2-carbaldehyde HNO₃/Ac₂O 5-Nitro-furan-2-carbaldehyde

Cycloaddition Reactions with the Furan Nucleus

The relatively low aromaticity of furan allows it to function as a 1,3-diene in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. acs.orgquora.com This reactivity provides a powerful tool for the synthesis of complex oxabicyclic systems. quora.com The reactivity of the furan diene is, however, sensitive to the electronic nature of its substituents.

The presence of the electron-withdrawing trifluoropropanoyl group at the C2 position decreases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring. This reduces its reactivity in normal-electron-demand Diels-Alder reactions, where the furan acts as the nucleophilic diene reacting with an electron-poor dienophile. rsc.org Consequently, reactions involving this compound as the diene typically require forcing conditions (high temperature or pressure) or the use of highly reactive dienophiles like maleic anhydride or arynes. youtube.comnih.gov Alternatively, Lewis acid catalysis can be employed to enhance the electrophilicity of the dienophile, thereby lowering the activation energy of the cycloaddition. researchgate.net

Table 2: Examples of Diels-Alder Reactions with Substituted Furans

Furan Diene Dienophile Conditions Product Type
Furan Maleic Anhydride Toluene, reflux Exo/Endo Oxanorbornene Adduct
2-Methylfuran Propylene ZSM-5, 450°C Xylenes (after dehydration) rsc.org
Furan (E)-3,3,3-trichloro-1-nitroprop-1-ene N/A Oxabicycloheptane derivative youtube.com

Oxidative Dearomatization and Subsequent Transformations of Furan-Substituted Propanones

Oxidative dearomatization offers a pathway to convert the stable furan ring into highly functionalized, non-aromatic structures. This transformation leverages the furan as a masked 1,4-dicarbonyl synthon. acs.org For furan-substituted propanones, oxidative ring opening can lead to valuable synthetic intermediates.

A notable transformation is the oxidative dearomatization of related 3-(furan-2-yl)-1,3-diarylpropan-1-ones, which proceeds through a spiro-intermediate upon treatment with an oxidizing agent. Subsequent hydrolysis or rearrangement of this intermediate can yield functionalized products like 2-ene-1,4,7-triones. This methodology highlights a powerful strategy where the furan ring is sacrificed to construct a more complex acyclic or alternative heterocyclic system. The trifluoromethyl group in this compound would be expected to influence the stability of the intermediates and potentially the reaction pathway due to its strong inductive effect.

Cascade and Domino Reactions Initiated by this compound and Related Compounds

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all in a single pot. researchgate.net These reactions are highly efficient in terms of atom economy and operational simplicity, allowing for the rapid construction of complex molecules from simple precursors.

Compounds like this compound are excellent candidates for initiating cascade sequences due to their multiple, electronically distinct reactive sites: the furan ring (which can act as a diene or nucleophile), the electrophilic carbonyl carbon, and the potentially enolizable alpha-protons.

For example, a reaction sequence could be initiated by a Michael addition to an α,β-unsaturated system, followed by an intramolecular cyclization involving the furan ring. Palladium-catalyzed processes are also prominent, where an initial C-H activation or coupling event can trigger a series of subsequent bond-forming steps. mdpi.com The intramolecular Diels-Alder reaction on a furan (IMDAF) is a classic example of a cascade, where tethering a dienophile to the furan substrate facilitates a cyclization to build complex polycyclic frameworks in one step. youtube.com The unique combination of a furan nucleus and a trifluoromethyl ketone moiety makes this compound a promising substrate for the development of novel cascade transformations.

Mechanistic Elucidation of Reactions Involving 3,3,3 Trifluoro 1 Furan 2 Yl Propan 1 One

Experimental Approaches to Reaction Mechanism Determination

Experimental techniques provide direct evidence of reaction pathways, intermediate species, and the kinetics that govern a chemical transformation.

Spectroscopic Monitoring of Reaction Progress and Intermediates

Real-time monitoring of chemical reactions offers invaluable insights into reaction kinetics and the transient species that may form. Techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.

In a typical reaction, such as the nucleophilic addition to the carbonyl group of 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one, FT-IR spectroscopy can track the disappearance of the carbonyl stretching frequency (typically around 1700 cm⁻¹) of the starting material and the appearance of new bands corresponding to the product, for instance, an O-H stretch in the case of an alcohol product. asahilab.co.jp Similarly, in-line ¹⁹F NMR is particularly useful for monitoring reactions involving trifluoromethylated compounds. asahilab.co.jpnih.gov The chemical shift of the CF₃ group is sensitive to its electronic environment, allowing for the simultaneous tracking of the reactant, intermediates, and the final product. nih.gov

For example, in the nucleophilic trifluoromethylation of benzophenone, in-line ¹⁹F NMR was used to monitor the consumption of the trifluoromethane (B1200692) precursor and the formation of the trifluoromethylated alcohol product in real-time. asahilab.co.jp A similar approach could be applied to reactions of this compound to quantify conversion rates and detect any observable intermediates.

Table 1: Representative Spectroscopic Data for Monitoring a Hypothetical Reaction

SpeciesSpectroscopic TechniqueKey SignalObservation During Reaction
This compoundFT-IRC=O stretch (~1710 cm⁻¹)Decreasing intensity
This compound¹⁹F NMRCF₃ signal (~ -65 ppm)Decreasing intensity
Reaction Intermediate (e.g., Hemiketal)¹⁹F NMRCF₃ signal (~ -75 ppm)Appears and then disappears
Final Product (e.g., Alcohol)FT-IRO-H stretch (~3400 cm⁻¹)Increasing intensity
Final Product (e.g., Alcohol)¹⁹F NMRCF₃ signal (~ -78 ppm)Increasing intensity

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining whether a specific C-H bond (or other bond) is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu This is achieved by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is cleaved in the rate-limiting step. epfl.ch For reactions involving this compound, a KIE study could be designed to probe mechanisms involving the deprotonation of the α-carbon (the CH₂ group adjacent to the carbonyl). For instance, in a base-catalyzed enolization reaction, replacing the α-hydrogens with deuterium (B1214612) would be expected to result in a significant primary KIE if C-H bond cleavage is the slowest step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. wikipedia.org These effects are typically smaller (kH/kD ≈ 0.8–1.2) and can provide information about changes in hybridization at the reaction center during the transition state. researchgate.net

Table 2: Hypothetical Kinetic Isotope Effect Data for Enolization

SubstrateRate Constant (s⁻¹)Kinetic Isotope Effect (kH/kD)Interpretation
This compoundkH = 1.5 x 10⁻³5.0Primary KIE; C-H bond breaking is likely in the rate-determining step.
2,2-Dideuterio-3,3,3-trifluoro-1-(furan-2-yl)propan-1-onekD = 0.3 x 10⁻³

Isolation and Characterization of Reactive Intermediates

While many reaction intermediates are too transient to be observed directly, some can be isolated or trapped, providing direct structural evidence for a proposed mechanism. In furan (B31954) chemistry, reactive intermediates such as dearomatized species or ring-opened products have been identified. nih.govnih.gov For instance, the oxidation of furan can lead to the formation of cis-2-butene-1,4-dial, a reactive intermediate that can be trapped by cellular nucleophiles. nih.gov

In reactions of this compound, particularly under acidic or basic conditions, intermediates such as enols, enolates, or adducts from nucleophilic attack (e.g., hemiketals) are plausible. Isolation of such species can often be achieved by conducting the reaction at very low temperatures to slow down subsequent steps, followed by rapid workup or spectroscopic analysis at low temperature. Characterization is typically performed using NMR spectroscopy, mass spectrometry, and in some cases, X-ray crystallography if a stable crystalline derivative can be formed. nih.gov

Computational Chemistry for Mechanistic Insights

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for exploring reaction mechanisms. berkeley.edu They allow for the characterization of structures and energies of transient species like transition states that are often impossible to observe experimentally.

Transition State Characterization via DFT Calculations

DFT calculations are used to map the potential energy surface of a reaction, locating minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states (TS). berkeley.eduresearchgate.net A calculated transition state structure provides a snapshot of the molecular geometry at the peak of the energy barrier. Key features of a validated TS calculation include the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the forming of a new bond). youtube.com

For a reaction of this compound, such as a Diels-Alder reaction where the furan ring acts as a diene, DFT could be used to model the concerted or stepwise pathways, characterizing the geometry and energy of the corresponding transition states. researchgate.net

Table 3: Hypothetical DFT Parameters for a Transition State

ParameterValueSignificance
Computational MethodB3LYP/6-311+G(d,p)Specifies the level of theory and basis set used. mdpi.com
Relative Energy (ΔE‡)+25.5 kcal/molThe activation energy barrier for the reaction.
Number of Imaginary Frequencies1Confirms the structure is a true transition state. youtube.com
Imaginary Frequency Value-350 cm⁻¹Corresponds to the atomic motion over the energy barrier.
Key Bond Distances in TSC-O: 1.85 Å; C-C: 2.10 ÅShows partial bond formation/breaking at the TS.

Reaction Energy Profile Mapping

Computational studies on reactions involving fluorinated species or furan derivatives have successfully used this approach to distinguish between competing mechanistic pathways. acs.orgnih.gov For this compound, this method could be used to determine, for example, whether a nucleophilic addition to the carbonyl is kinetically or thermodynamically favored over a reaction involving the furan ring. The profile reveals whether intermediates are stable (deep energy wells) or transient (shallow wells) and whether a reaction is likely to be reversible.

Table 4: Hypothetical Relative Free Energies for a Two-Step Reaction Pathway

SpeciesRelative Free Energy (ΔG, kcal/mol)
Reactants0.0
Transition State 1 (TS1)+22.0
Intermediate+5.5
Transition State 2 (TS2)+15.0
Products-10.0

This data suggests the first step (Reactants → TS1 → Intermediate) has the higher activation barrier and is therefore the rate-determining step.

Analysis of Electronic Contributions to Reaction Pathways

The reactivity of this compound is fundamentally governed by the electronic interplay between the furan ring, the carbonyl group, and the trifluoromethyl group. A detailed analysis of the electronic contributions reveals a highly activated system prone to specific reaction pathways, primarily nucleophilic attack at the carbonyl carbon. The electronic landscape of the molecule is shaped by a combination of inductive and resonance effects, which can be understood by examining its molecular structure and orbital interactions.

The dominant electronic feature of the molecule is the powerful inductive effect exerted by the trifluoromethyl (-CF₃) group. Fluorine's high electronegativity causes a significant withdrawal of electron density from the adjacent carbon atom. This effect propagates through the sigma bonds, rendering the carbonyl carbon exceptionally electrophilic. Compared to a non-fluorinated analogue like 1-(furan-2-yl)propan-1-one, the carbonyl carbon in the title compound is significantly more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

The furan ring, on the other hand, contributes a more complex electronic influence. The oxygen heteroatom possesses lone pairs that can be donated into the aromatic π-system, an effect known as +R (positive resonance). This electron donation increases the electron density within the ring, particularly at the C2 and C5 positions, making the furan ring itself nucleophilic in character and more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. quora.compharmaguideline.com However, the oxygen atom is also more electronegative than carbon, leading to a -I (negative inductive) effect that withdraws electron density from the ring carbons. For the 2-acylfuran system, the furan ring generally acts as an electron-donating group, which can partially offset the electron-withdrawing pull of the trifluoroacetyl group through resonance.

This dichotomy of electronic effects creates a "push-pull" system. The furan ring "pushes" electron density towards the carbonyl group via resonance, while the trifluoromethyl group "pulls" electron density away through induction. The net result is a highly polarized carbonyl bond, with a substantial partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen.

Frontier Molecular Orbital (FMO) Analysis

A deeper understanding of the molecule's reactivity can be gained from Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org In a reaction with a nucleophile, the key interaction is between the HOMO of the nucleophile and the LUMO of the electrophile (the ketone).

The strong electron-withdrawing nature of the trifluoroacetyl group is expected to significantly lower the energy of the LUMO of this compound. researchgate.net A lower LUMO energy indicates a stronger electrophile, as the energy gap between the nucleophile's HOMO and the electrophile's LUMO is smaller, facilitating a more favorable interaction. Computational studies on similar aromatic ketones show that electron-withdrawing substituents consistently lower the LUMO energy. researchgate.netnih.gov Furthermore, the LUMO is expected to be predominantly localized on the carbonyl carbon and the C2 carbon of the furan ring, identifying these as the primary sites for nucleophilic attack.

The HOMO, conversely, would be largely distributed over the furan ring, consistent with its electron-rich, aromatic character. The presence of an electron-donating group on the furan ring would raise the HOMO energy, making the molecule a better nucleophile, while an electron-withdrawing group would lower it. researchgate.net

The table below illustrates the anticipated effects of substituents on the frontier orbital energies of a generic 2-acylfuran system, based on established electronic principles.

Substituent on Furan Ring (at C5)Electronic EffectExpected Impact on HOMO EnergyExpected Impact on LUMO EnergyPredicted Effect on Reactivity Towards Nucleophiles
-NO₂Strongly Electron-Withdrawing (-R, -I)Significantly LoweredSignificantly LoweredIncreased (due to lower LUMO)
-HReferenceBaselineBaselineBaseline
-CH₃Electron-Donating (+I)Slightly RaisedSlightly RaisedSlightly Decreased
-OCH₃Strongly Electron-Donating (+R, -I)Significantly RaisedSlightly RaisedSlightly Decreased

This table is illustrative and based on established principles of physical organic chemistry. Actual energy values would require specific quantum chemical calculations.

Electrostatic Potential Mapping

Influence on Reaction Pathways

The electronic features described above strongly favor reaction pathways involving the initial nucleophilic attack on the carbonyl carbon. This step is typically the rate-determining step in reactions such as additions, condensations, and reductions.

Nucleophilic Addition: The low-energy LUMO, localized at the carbonyl carbon, readily accepts electrons from a wide range of nucleophiles (e.g., organometallics, hydrides, enolates). The strong inductive withdrawal by the -CF₃ group not only activates the ketone but also stabilizes the resulting tetrahedral intermediate (alkoxide), further favoring the addition pathway.

Enolization and Subsequent Reactions: While the carbonyl carbon is the primary electrophilic site, the protons on the α-carbon (the CH₂ group) are acidified by the strong electron-withdrawing effect of the adjacent trifluoroacetyl group. This facilitates enolate formation under basic conditions. The resulting enolate can then act as a nucleophile in subsequent reactions, such as aldol (B89426) or Claisen-type condensations. The regioselectivity of enolization is dictated by this powerful electronic activation.

The table below summarizes the key electronic contributions and their direct consequences on the molecule's reactivity.

Advanced Spectroscopic and Structural Characterization of 3,3,3 Trifluoro 1 Furan 2 Yl Propan 1 One and Its Synthetic Adducts

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, offers a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the furan (B31954) ring protons and the methylene (B1212753) protons of the propanone chain. The furan ring protons, due to their distinct electronic environments, typically appear as separate multiplets in the aromatic region of the spectrum. The proton at the C5 position of the furan ring is expected to be the most downfield, followed by the C3 and C4 protons.

The methylene protons (CH₂) adjacent to the carbonyl group and the trifluoromethyl group will appear as a quartet. This splitting pattern arises from the coupling with the three equivalent fluorine atoms of the CF₃ group, a phenomenon known as ³J-coupling (three-bond coupling). The chemical shift of this quartet would be in the upfield region compared to the aromatic protons.

For a similar compound, 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, the furan protons show characteristic shifts that can be used for comparison.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H5 (furan)7.6 - 7.8dd~1.8, ~0.9
H3 (furan)7.2 - 7.4dd~3.6, ~0.9
H4 (furan)6.5 - 6.7dd~3.6, ~1.8
-CH₂-3.4 - 3.8q~10 - 12 (³JHF)

Note: Predicted values are based on the analysis of similar structures and general NMR principles. dd = doublet of doublets, q = quartet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the furan ring carbons, the methylene carbon, and the trifluoromethyl carbon.

The carbonyl carbon (C=O) is typically observed in the highly deshielded region of the spectrum. The furan ring carbons will have characteristic chemical shifts, with the carbon attached to the carbonyl group (C2) and the oxygen-adjacent carbon (C5) appearing at lower fields than the other two furan carbons (C3 and C4). The methylene carbon signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the trifluoromethyl carbon will also appear as a quartet due to one-bond coupling with the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C=O185 - 195s-
C2 (furan)150 - 155s-
C5 (furan)145 - 150s-
C3 (furan)115 - 120s-
C4 (furan)110 - 115s-
-CH₂-35 - 45q~30 - 35 (²JCF)
-CF₃120 - 130q~270 - 280 (¹JCF)

Note: Predicted values are based on the analysis of similar structures and general NMR principles. s = singlet, q = quartet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons (³JHF). The chemical shift of the CF₃ group is typically observed in a specific region of the ¹⁹F NMR spectrum. drugbank.com

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CF₃-65 to -75t~10 - 12 (³JHF)

Note: Predicted values are based on the analysis of similar structures and general NMR principles. t = triplet.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled protons in the furan ring (H3-H4, H4-H5), confirming their connectivity. It would also show a correlation between the methylene protons and the furan H3 proton if there is a small long-range coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals of the furan ring and the methylene group to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared and Raman Studies

The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent, strong band would be observed for the carbonyl (C=O) stretching vibration. The furan ring will exhibit several characteristic bands, including C-H stretching, C=C stretching, and ring breathing vibrations. The C-F stretching vibrations of the trifluoromethyl group are also expected to be strong and appear in a characteristic region of the spectrum.

The Raman spectrum would complement the FTIR data. While the carbonyl stretch might be weaker in the Raman spectrum, the C=C stretching vibrations of the furan ring are often strong. The symmetric C-F stretching mode of the CF₃ group is also expected to be a strong Raman band.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Furan C-H stretch3100 - 31503100 - 3150
Aliphatic C-H stretch2900 - 30002900 - 3000
C=O stretch1680 - 1700 (strong)1680 - 1700 (weak)
Furan C=C stretch1500 - 16001500 - 1600 (strong)
Furan ring vibrations1300 - 15001300 - 1500
C-F stretch1100 - 1300 (strong)1100 - 1300 (strong)
Furan C-O-C stretch1000 - 11001000 - 1100

Note: Predicted frequencies are based on characteristic group frequencies for similar compounds.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise mass and elemental composition of a molecule. For this compound (C₇H₅F₃O₂), the calculated exact mass can be confirmed with high accuracy by HRMS, which helps in verifying its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion is expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for ketones include alpha-cleavage on either side of the carbonyl group. For this molecule, this could lead to the loss of the trifluoromethyl radical (•CF₃) or the furanoyl cation. The furan ring itself can also undergo fragmentation.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IonFragmentation Pathway
178[C₇H₅F₃O₂]⁺Molecular Ion
109[C₅H₅O₂]⁺Loss of •CF₃
95[C₅H₃O]⁺Furanoyl cation
69[CF₃]⁺Trifluoromethyl cation

Note: The fragmentation pattern is a prediction based on the analysis of similar chemical structures.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures of Derivatives

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. nih.gov For derivatives of this compound, this analysis provides invaluable insights into their molecular conformation, including bond lengths, bond angles, and torsion angles. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing, defining the supramolecular architecture. researchgate.netresearchgate.net While crystallographic data for adducts of this compound itself are not extensively documented in the literature, analysis of closely related furan-2-yl ketone derivatives provides a robust framework for understanding their solid-state behavior.

Detailed structural studies on analogous compounds reveal common packing motifs and intermolecular forces that are likely to be influential in the crystal structures of this compound derivatives. nih.gov For instance, the crystal structure of (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, a chalcone (B49325) analog, demonstrates a non-planar geometry where the furan ring is significantly inclined with respect to the benzene (B151609) ring, by an angle of 50.52 (16)°. researchgate.net In this particular derivative, molecules stack along the a-axis without significant directional intermolecular interactions dictating the packing. researchgate.net

In contrast, other furan derivatives exhibit well-defined supramolecular structures. The crystal packing of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide is stabilized by intermolecular N-H···O hydrogen bonding interactions. Similarly, (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone molecules are linked by weak C-H···O hydrogen bonds, forming chains within the crystal lattice. These examples highlight the importance of hydrogen bonding in directing the assembly of furan-containing molecules. The presence of the trifluoromethyl group in derivatives of this compound is expected to introduce additional, weaker interactions such as C-H···F and F···F contacts, further influencing the crystal packing.

The tables below summarize crystallographic data for representative furan-2-yl derivatives, illustrating the typical parameters obtained from X-ray diffraction studies.

Crystallographic Data for (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one researchgate.net

ParameterValue
Empirical FormulaC13H9ClO2
Formula Weight (Mr)232.67
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.186 (8)
b (Å)25.77 (3)
c (Å)5.774 (6)
β (°)94.734 (10)
Volume (ų)1066 (2)
Z4

Crystallographic Data for N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide

ParameterValue
Empirical FormulaC10H8N2O3
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.3142 (4)
b (Å)7.5526 (2)
c (Å)22.9030 (9)
Volume (ų)1957.10
Z8

Crystallographic Data for (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone

ParameterValue
Empirical FormulaC10H6O4S2
Formula Weight (Mr)254.29
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)13.6900 (13)
b (Å)7.9611 (7)
c (Å)9.9042 (10)
Volume (ų)1079.43 (18)
Z4

Theoretical and Computational Investigations of 3,3,3 Trifluoro 1 Furan 2 Yl Propan 1 One

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are essential for elucidating the electronic characteristics of 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one. These computational approaches offer a molecular-level understanding of its geometry, orbital properties, and reactive sites.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For compounds like this compound, methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to calculate geometric parameters (bond lengths and angles) and thermodynamic properties.

While specific DFT calculations for this compound are not detailed in the available literature, the optimized structure is expected to feature a nearly planar conformation between the furan (B31954) ring and the adjacent carbonyl group due to π-conjugation. The strong electronegativity of the fluorine atoms would influence the bond lengths and angles of the trifluoromethyl group and the adjacent carbon atoms. The calculations would also provide key energetic data, such as the total energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Properties

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Representative FMO Energies for Related Furan and Ketone Compounds
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Furan-6.401.858.25
2-Acetylfuran-6.89-1.555.34
1,1,1-Trifluoroacetone-7.98-0.877.11

Note: The data in the table is illustrative for related compounds and not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic interaction. The oxygen atom of the furan ring would also exhibit negative potential. Conversely, a region of positive electrostatic potential would likely be centered on the carbonyl carbon and the hydrogen atoms of the furan ring, identifying these as sites for potential nucleophilic attack.

Conformational Landscape and Energetic Stability Analysis

The conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. The most significant rotation is around the C-C bond connecting the furan ring to the carbonyl group. This rotation gives rise to different conformers, typically described by the dihedral angle between the plane of the furan ring and the carbonyl group.

Computational studies would identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. It is anticipated that the molecule would have two primary planar conformers: a syn form, where the furan oxygen is on the same side as the carbonyl oxygen, and an anti form, where they are on opposite sides. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions, such as dipole alignment. The presence of the bulky trifluoromethyl group can influence which conformation is energetically favored. beilstein-journals.org

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry, particularly DFT, is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Key spectroscopic parameters that can be calculated include vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Calculated vibrational frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, C-F stretching, and furan ring vibrations. Similarly, computed ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to verify the structural assignment of each atom. While specific computational spectroscopic data for this compound is not available in the reviewed literature, this correlative approach is a standard and essential methodology in chemical analysis. researchgate.net

Table 2: Example of Correlation between Calculated and Experimental Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹) (Hypothetical)Experimental Frequency (cm⁻¹) (Hypothetical)Assignment
ν(C=O)17151700Carbonyl stretch
ν(C-F)11501145CF₃ symmetric stretch
ν(Ring)15801575Furan ring C=C stretch

Investigation of Specific Electronic Effects of the Trifluoromethyl Group and Furan Moiety

The chemical properties of this compound are largely dictated by the interplay of the electronic effects of its two key functional groups: the trifluoromethyl (CF₃) group and the furan moiety.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. mdpi.comhhu.de This effect, known as a negative inductive effect (-I), significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. The CF₃ group also enhances the metabolic stability of the molecule because the C-F bond is exceptionally strong. mdpi.com

Applications of 3,3,3 Trifluoro 1 Furan 2 Yl Propan 1 One As a Versatile Synthetic Intermediate

Utility in the Synthesis of Novel Organofluorine Compounds

The trifluoroacetyl group in 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one serves as a key reactive site for introducing the trifluoromethyl (CF3) group into various molecular frameworks. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing CF3 group, makes it a target for various nucleophilic addition reactions. This reactivity allows for the creation of trifluoromethyl-substituted alcohols, which are themselves important chiral synthons and building blocks in medicinal and materials chemistry.

Furthermore, the furan (B31954) ring can undergo transformations that, in conjunction with the trifluoromethyl group, lead to novel organofluorine structures. While direct modification of the furan ring in this specific compound is not extensively documented, related furan chemistry suggests potential for derivatization, leading to a wider array of functionalized organofluorine compounds.

Employment in the Construction of Diverse Heterocyclic Scaffolds

A significant application of this compound is its use as a precursor for trifluoromethyl-substituted heterocyclic compounds. Heterocycles are foundational structures in pharmaceuticals and agrochemicals, and the incorporation of a CF3 group can dramatically enhance biological activity and metabolic stability.

The primary strategy involves a two-step process. First, the methyl group adjacent to the carbonyl (the α-position) can be deprotonated to participate in condensation reactions, particularly aldol (B89426) condensations with aldehydes, to form α,β-unsaturated ketones (chalcones). These fluorinated chalcone (B49325) intermediates are then reacted with binucleophilic reagents to construct various five- and six-membered rings. For instance, reaction with hydrazine (B178648) or substituted hydrazines yields pyrazoles, while reaction with hydroxylamine (B1172632) produces isoxazoles. Similarly, reagents like guanidine, thiourea, or urea (B33335) can be used to synthesize pyrimidine-based scaffolds. This methodology provides a reliable route to heterocycles bearing both a furan and a trifluoromethyl group.

Table 1: Heterocyclic Scaffolds Derived from this compound Intermediates

Reagent Resulting Heterocycle
Hydrazine (H₂NNH₂) Pyrazole
Hydroxylamine (H₂NOH) Isoxazole
Guanidine Aminopyrimidine
Thiourea Pyrimidine-2-thione
Urea Pyrimidin-2-one

This table represents potential heterocyclic systems based on established reactions of related chalcones.

Role in the Preparation of Complex Molecular Architectures

Beyond heterocycle synthesis, the reactivity of the trifluoromethyl ketone can be harnessed to build more elaborate, non-cyclic molecular structures. The electrophilic carbonyl group is susceptible to attack by a wide range of carbon nucleophiles, such as Grignard reagents, organolithium compounds, and enolates. These reactions form new carbon-carbon bonds, extending the molecular framework and creating tertiary alcohols that can be further functionalized.

For example, Reformatsky and Wittig-type reactions provide pathways to introduce ester functionalities or create carbon-carbon double bonds, respectively. These classic organic transformations, when applied to this compound, allow for its incorporation into larger, more complex molecular designs that feature a trifluoromethylated, furan-containing motif.

Potential as a Chiral Auxiliary Precursor in Asymmetric Synthesis

The prochiral nature of the ketone in this compound makes it a valuable target for asymmetric reduction. The synthesis of enantiomerically pure or enriched 1-(furan-2-yl)-2,2,2-trifluoroethanol is a key step toward its use in asymmetric synthesis. This chiral alcohol can be used in several ways:

As a chiral building block itself, incorporated directly into the final target molecule.

As a precursor to a chiral auxiliary. The hydroxyl group can be attached to a substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved and recovered.

As a chiral ligand for metal-catalyzed asymmetric reactions after appropriate functionalization.

The development of efficient catalytic methods, often employing enzymes or chiral metal catalysts (e.g., those used in Noyori or CBS reductions), for the enantioselective reduction of trifluoromethyl ketones is an active area of research. The successful application of these methods to this compound would unlock its potential as a precursor for a variety of chiral molecules.

Q & A

Q. What synthetic methodologies are effective for preparing 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via rhodium-catalyzed oxytrifluoro-methylation of diazocarbonyl compounds, as demonstrated in related trifluoromethylated ketones. For example, a Rh(I) catalyst with trifluoromethylating agents (e.g., Umemoto’s reagent) enables geminal trifluoromethylation, yielding products like 2-(benzyloxy)-3,3,3-trifluoro-1-(furan-2-yl)propan-1-one in ~56% yield using pentane:Et₂O (10:1) as the eluent . Optimization involves adjusting solvent polarity, catalyst loading (5–10 mol%), and reaction time (6–12 hrs) to enhance yield and purity.

Q. How can spectroscopic techniques (NMR, HRMS) be employed to characterize this compound, and what key spectral features should researchers prioritize?

  • ¹H/¹³C NMR : The furan-2-yl proton signals appear as a triplet near δ 7.7–7.8 ppm (J = 1.5–2.0 Hz), while the trifluoromethyl group (CF₃) shows a distinct quartet in ¹⁹F NMR at δ -71.4 ppm (J = 6.9 Hz). The carbonyl (C=O) carbon resonates at ~194.7 ppm in ¹³C NMR .
  • HRMS : The molecular ion [M+Na]⁺ for C₉H₅F₃O₂ should match the calculated m/z (e.g., 367.0916 vs. observed 367.0921) .

Q. What are the key reactivity patterns of the trifluoromethyl and furan moieties in this compound under common reaction conditions?

  • Trifluoromethyl group : Resistant to nucleophilic substitution but participates in radical reactions and electrophilic additions. The electron-withdrawing CF₃ group activates the adjacent carbonyl for nucleophilic attack (e.g., Grignard reagents).
  • Furan ring : Prone to electrophilic substitution (e.g., nitration, halogenation) at the 5-position. Under acidic conditions, furan may undergo ring-opening, requiring inert atmospheres for stability .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement is critical for resolving torsional angles and hydrogen bonding. For example:

  • Crystallization : Use slow evaporation in EtOAc/hexane (1:3) to grow diffraction-quality crystals.
  • Refinement : Apply twin refinement in SHELXL for high-symmetry space groups (e.g., P2₁/c). The CF₃ group may require anisotropic displacement parameters due to thermal motion .

Q. What computational methods (DFT, MD) are suitable for predicting the compound’s electronic properties and interaction with biological targets?

  • DFT : B3LYP/6-311++G(d,p) basis sets predict electrostatic potential surfaces, highlighting the electrophilic carbonyl (C=O) and nucleophilic furan oxygen.
  • Molecular Docking : AutoDock Vina can model interactions with enzymes (e.g., cytochrome P450), where the CF₃ group may occupy hydrophobic pockets .

Q. How do solvent polarity and temperature influence the compound’s stability and reactivity in catalytic systems?

  • Polar solvents (DMF, MeCN) : Stabilize zwitterionic intermediates in nucleophilic additions but may accelerate furan ring hydrolysis.
  • Temperature : Reactions above 80°C risk furan decomposition. Differential scanning calorimetry (DSC) shows exothermic decomposition peaks at ~220°C, requiring controlled heating .

Methodological Notes

  • Contradictions : While reports Rh-catalyzed synthesis, uses Mn catalysts for furan-based ketones. Researchers should compare metal catalysts for scalability and selectivity.

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